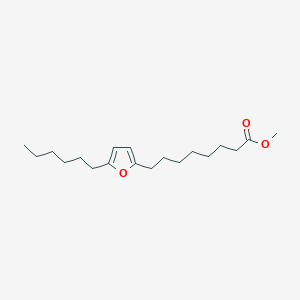

Methyl 8-(5-hexylfuran-2-YL)octanoate

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

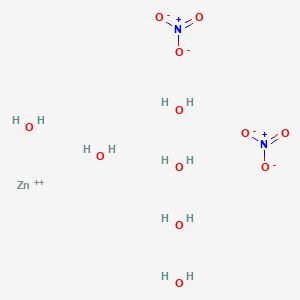

- Methyl 8-(5-hexylfuran-2-yl)octanoate has been synthesized efficiently from methyl ricinoleate using various methods, including reactions with ammonium azide or Lewis acids like aluminium(III) chloride, tin(IV) chloride, and zinc(II) chloride. These methods yield the compound in high percentages, highlighting its accessibility for further research applications (Jie, Syed-rahmatullah, & Wong, 1992).

Biochemical Transformations

- In the field of biochemistry, methyl 8-(5-hexylfuran-2-yl)octanoate has been involved in the preparation of N-heterocyclic derivatives. This includes the synthesis of compounds like methyl 8-(5-hexyl-2-pyrrolin-1-yl)octanoate and its subsequent transformation into various derivatives through reactions like oxidation, acetylation, and reaction with iodomethane. These transformations are significant for understanding the reactivity and potential applications of this compound in more complex biochemical pathways (Jie & Syed-rahmatullah, 1991).

Role in Food Chemistry

- Methyl 8-(5-hexylfuran-2-yl)octanoate has been identified as a product in the autoxidation of methyl linoleate, which is significant in the context of food chemistry and the study of lipid oxidation processes. Understanding its formation and properties can provide insights into the stability and shelf-life of food products (Horvat et al., 1966).

Environmental and Aquaculture Implications

- In environmental science and aquaculture, this compound has been noted in the context of furan fatty acids in fish from zero discharge aquaculture systems. The presence and variations of methyl 8-(5-hexylfuran-2-yl)octanoate in these systems can be crucial for understanding the dietary and environmental impacts on aquatic life (Vetter et al., 2016).

Impact on Energy and Fuel Research

- Its derivative, methyl octanoate, has been studied in the context of biologically derived diesel fuel and NO formation. This research is vital in developing sustainable energy sources and understanding the environmental impact of biofuels (Garner & Brezinsky, 2011).

properties

IUPAC Name |

methyl 8-(5-hexylfuran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSFTHVENQKCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537983 | |

| Record name | Methyl 8-(5-hexylfuran-2-yl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-(5-hexylfuran-2-YL)octanoate | |

CAS RN |

10038-16-1 | |

| Record name | Methyl 8-(5-hexylfuran-2-yl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key advantage of using tin(II) bromide or hydrated tin(II) chloride as Lewis acids in the synthesis of Methyl 8-(5-hexylfuran-2-yl)octanoate?

A1: [] Utilizing tin(II) bromide or hydrated tin(II) chloride as Lewis acids allows the reaction to proceed efficiently at ambient temperature in dichloroethane. This contrasts with other Lewis acids like aluminium(III) chloride, tin(IV) chloride, and zinc(II) chloride, which require reflux conditions in benzene or dichloromethane. This highlights the potential for milder reaction conditions when synthesizing Methyl 8-(5-hexylfuran-2-yl)octanoate using specific catalysts.

Q2: What is the primary method described for synthesizing Methyl 8-(5-hexylfuran-2-yl)octanoate in these research papers?

A2: [] The research focuses on synthesizing Methyl 8-(5-hexylfuran-2-yl)octanoate from Methyl (Z)-9,10-epoxy-12-oxoocta-decanoate. Two main approaches are described: * Reacting Methyl (Z)-9,10-epoxy-12-oxoocta-decanoate with ammonium azide (generated in situ from sodium azide and ammonium chloride) in aqueous ethanol, resulting in a 98% yield of the desired product.* Utilizing various Lewis acids, such as aluminium(III) chloride, tin(IV) chloride, zinc(II) chloride, tin(II) bromide, or hydrated tin(II) chloride, under specific conditions, leading to yields exceeding 90%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

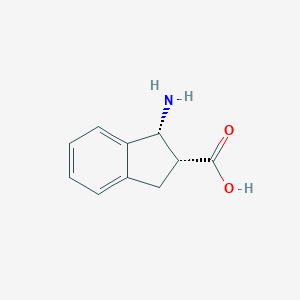

![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)

![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)